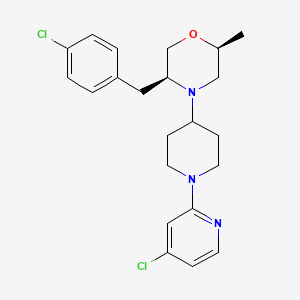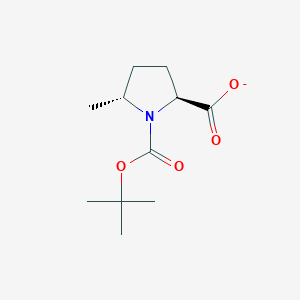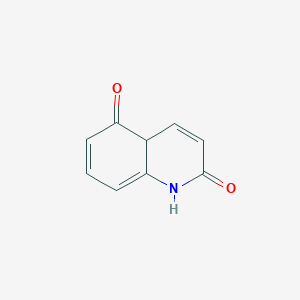
Quinoline-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family It features a quinoline core structure with a hydroxyl group at the 5-position and a keto group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminobenzamide and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C).
Procedure: The mixture is heated under reflux for several hours, leading to the formation of the quinolinone ring system.
Another method involves the oxidative cyclization of 2-aminobenzyl alcohol with a suitable oxidizing agent such as potassium permanganate or chromium trioxide. This method provides an alternative route to the desired compound with good yields.
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxy-2(1H)-quinolinone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
5-Hydroxy-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The keto group can be reduced to form hydroquinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Hydroquinolinone derivatives with reduced keto groups.
Substitution: Functionalized quinolinone derivatives with various substituents on the quinoline ring.
科学研究应用
5-Hydroxy-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound for drug discovery.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxyquinoline: Similar structure but lacks the keto group at the 2-position.
5-Hydroxyquinoline: Similar structure but lacks the keto group at the 2-position.
2-Methylquinolinone: Similar structure but has a methyl group instead of a hydroxyl group at the 5-position.
Uniqueness
5-Hydroxy-2(1H)-quinolinone is unique due to the presence of both a hydroxyl group at the 5-position and a keto group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
1,4a-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-6H,(H,10,12) |
InChI 键 |
HIQAPRIIBASXDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C2C=CC(=O)NC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
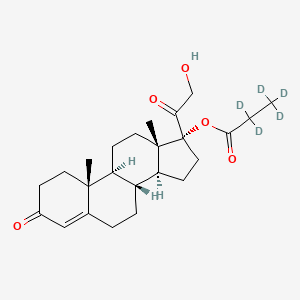
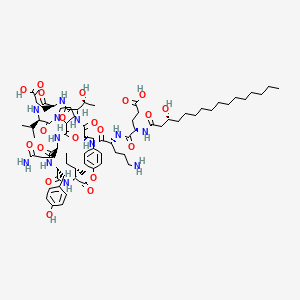

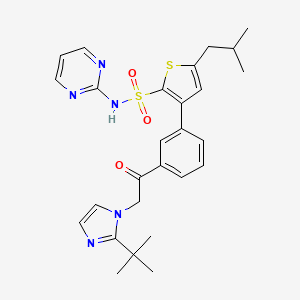

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
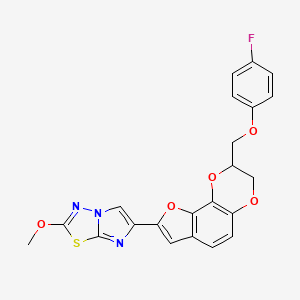

![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
